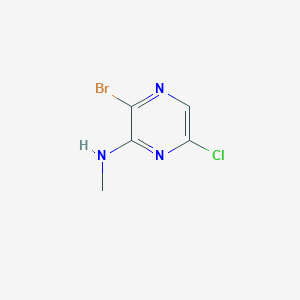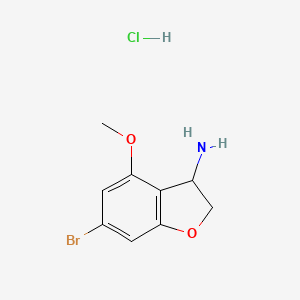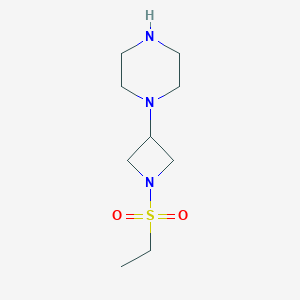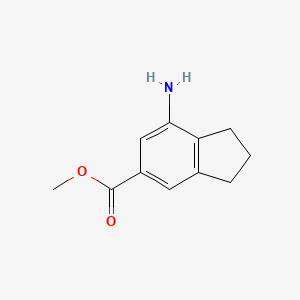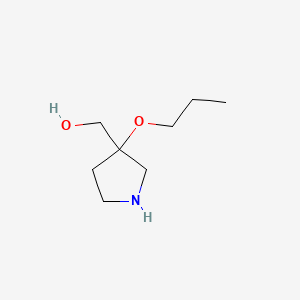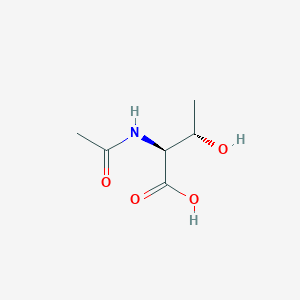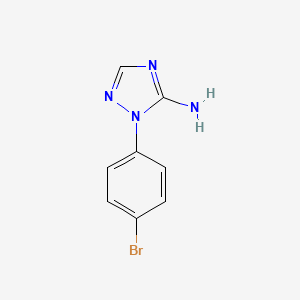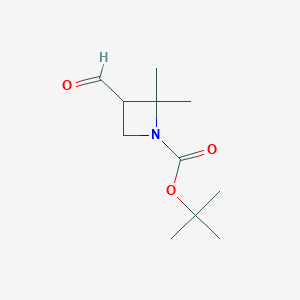
Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with a formylating agent. Commonly used formylating agents include formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Tert-butyl 3-carboxy-2,2-dimethylazetidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-2,2-dimethylazetidine-1-carboxylate.
Substitution: Various tert-butyl 3-substituted-2,2-dimethylazetidine-1-carboxylates depending on the substituent used.
科学的研究の応用
Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl 3-hydroxymethyl-2,2-dimethylazetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Tert-butyl 3-carboxy-2,2-dimethylazetidine-1-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.
Tert-butyl 3-substituted-2,2-dimethylazetidine-1-carboxylates: Various compounds with different substituents on the azetidine ring.
Uniqueness
Tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate is unique due to its formyl group, which provides distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(7-13)11(12,4)5/h7-8H,6H2,1-5H3 |
InChIキー |
LUGJFPUMUKHHDU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
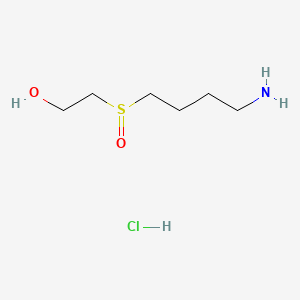
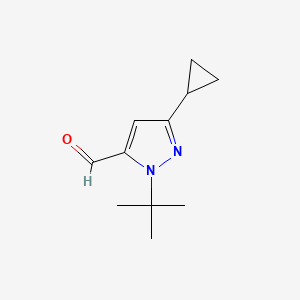

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
